4-Methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester
Overview
Description
4-Methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester is a type of organoboron compound. It is a relatively stable, readily prepared, and generally environmentally benign reagent . It is often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Molecular Structure Analysis
The molecular structure of this compound includes a phenyl ring substituted with a methoxy group and an isopropyl group. The phenyl ring is also bonded to a boron atom, which is part of a pinacol ester group .Chemical Reactions Analysis
This compound can participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . It can also be used in the synthesis of biphenyl derivatives by selective ortho C-H arylation of ketones using a Rh catalyst .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It has a molecular weight of 276.18 . Its IUPAC name is 2-(3-isopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Scientific Research Applications
H2O2-Cleavable Poly(ester-amide) Synthesis
Researchers have developed H2O2-cleavable poly(ester-amide)s utilizing 4-formylbenzeneboronic acid pinacol ester in the Passerini multicomponent polymerization process. These polymers demonstrate potential as H2O2-responsive delivery vehicles due to their controlled degradation in response to H2O2, highlighting the utility of phenylboronic acid esters in creating responsive polymeric materials for therapeutic delivery (Cui et al., 2017).
Stability and Hydrolysis at Physiological pH
The hydrolysis susceptibility of phenylboronic pinacol esters, which includes compounds like 4-Methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester, has been studied, revealing that these compounds' stability is significantly influenced by the substituents on the aromatic ring and the pH levels. This aspect is crucial for the pharmacological applications of these compounds, indicating a need for careful consideration of their stability in aqueous environments (Achilli et al., 2013).
Solubility in Organic Solvents
The solubility of phenylboronic acid and its derivatives, including the pinacol ester, has been determined in various organic solvents. This research is fundamental for understanding the solubility behavior of these compounds, which is essential for their application in organic synthesis and drug formulation processes (Leszczyński et al., 2020).
Room-Temperature Phosphorescence
Arylboronic esters exhibit unique solid-state phosphorescence at room temperature, a property that could update the general notion of phosphorescent organic molecules. This finding opens new avenues for the application of simple arylboronic esters, including this compound, in materials science, particularly in developing new phosphorescent materials without heavy atoms or carbonyl groups (Shoji et al., 2017).
ROS-Responsive Drug Delivery
The design and synthesis of ROS (reactive oxygen species)-responsive polymers using phenylboronic ester linkages highlight the potential of these compounds in creating smart drug delivery systems that respond to the oxidative stress environment of tumor sites. Such research underscores the application of phenylboronic acid esters in developing biocompatible and biodegradable materials for targeted cancer therapy (Zhang et al., 2019).
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound, being a boronic acid ester, is likely to participate in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the coupling of a boron compound (boronic acid or boronate ester) and a halide .
Biochemical Pathways
The Suzuki–Miyaura reaction, in which this compound likely participates, is a key biochemical pathway. This reaction is used to form biaryl compounds, which are structural units of many pharmaceuticals and fine chemicals .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored at 2-8°c . These properties may influence its bioavailability.
Result of Action
The result of the compound’s action would be the formation of a new carbon-carbon bond via the Suzuki–Miyaura reaction. This can lead to the synthesis of biaryl compounds, which are often key structural components in various pharmaceuticals and fine chemicals .
Action Environment
Environmental factors such as temperature, pH, and the presence of a palladium catalyst can influence the efficacy and stability of the Suzuki–Miyaura reaction . The compound itself is recommended to be stored at 2-8°C for optimal stability .
Safety and Hazards
Properties
IUPAC Name |
2-(4-methoxy-3-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-11(2)13-10-12(8-9-14(13)18-7)17-19-15(3,4)16(5,6)20-17/h8-11H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHICHZKMJMOTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601135371 | |
Record name | 1,3,2-Dioxaborolane, 2-[4-methoxy-3-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601135371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-08-2 | |
Record name | 1,3,2-Dioxaborolane, 2-[4-methoxy-3-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-[4-methoxy-3-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601135371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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